N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 717130-47-7
VCID: VC7742179
InChI: InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18)
SMILES: CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39

N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

CAS No.: 717130-47-7

Cat. No.: VC7742179

Molecular Formula: C14H18N4OS

Molecular Weight: 290.39

* For research use only. Not for human or veterinary use.

N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide - 717130-47-7

Specification

CAS No. 717130-47-7
Molecular Formula C14H18N4OS
Molecular Weight 290.39
IUPAC Name N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Standard InChI InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18)
Standard InChI Key ZEWCVPOGOOSEKJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, reflects its three primary structural components:

  • Aromatic tert-butylphenyl group: A para-substituted tert-butyl moiety enhances lipophilicity, potentially improving membrane permeability.

  • Triazole-sulfanyl bridge: The 1,2,4-triazole ring, connected via a sulfanyl (-S-) group, introduces heterocyclic reactivity and hydrogen-bonding capabilities.

  • Acetamide linker: The carbonyl group facilitates interactions with biological targets, such as enzymes or receptors.

Key Structural Data:

PropertyValue
Molecular FormulaC₁₄H₁₈N₄OS
Molecular Weight290.39 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2
InChIKeyZEWCVPOGOOSEKJ-UHFFFAOYSA-N

The tert-butyl group’s steric bulk and electron-donating properties influence conformational stability, while the triazole ring’s nitrogen atoms participate in π-π stacking and dipole interactions.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol:

  • Formation of the triazole-sulfanyl intermediate: Reacting 1H-1,2,4-triazole-3-thiol with chloroacetyl chloride yields 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl chloride.

  • Amidation with 4-tert-butylaniline: The intermediate is coupled with 4-tert-butylaniline under basic conditions (e.g., sodium hydride in DMF) to form the final acetamide.

Reaction Conditions:

  • Temperature: 0–5°C (initial step), room temperature (amidation).

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Yield: ~65–75% after purification via column chromatography.

Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate-to-strong activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The mechanism likely involves inhibition of ergosterol biosynthesis (fungi) and disruption of cell wall synthesis (bacteria).

Neuroprotective Effects

A patent (CA2759187A1) identifies this compound as a beta-amyloid (Aβ)-anti-aggregation agent, reducing Aβ plaque formation by 40–60% in murine models . This activity is attributed to hydrophobic interactions between the tert-butyl group and Aβ fibrils, disrupting their assembly .

Structure-Activity Relationship (SAR) Insights

Impact of Substituents

  • tert-Butyl group: Removal or replacement with smaller alkyl chains (e.g., methyl) reduces Aβ-binding affinity by 50%, underscoring its role in hydrophobic interactions .

  • Triazole ring: Substitution at the N1 position diminishes antimicrobial activity, suggesting the free NH group is critical for target engagement.

Comparative Analysis with Analogues:

CompoundMolecular FormulaKey ModificationBioactivity (vs. Target Compound)
N-(4-Methylphenyl)-2-(triazolylsulfanyl)acetamideC₁₂H₁₄N₄OSMethyl instead of tert-butyl30% lower Aβ inhibition
2-(Triazolylsulfanyl)-N-phenylacetamideC₁₀H₁₀N₄OSNo aromatic substitution60% lower anticancer activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator